molecular formula C18H17NO3 B1279145 (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one CAS No. 104266-89-9

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

Cat. No.: B1279145
CAS No.: 104266-89-9
M. Wt: 295.3 g/mol
InChI Key: AQFHLFHMTNGCPQ-INIZCTEOSA-N
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Description

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically isolated by filtration, washed, and dried to obtain the final compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one is unique due to its specific chiral structure, which imparts distinct biological activities and makes it a valuable compound in asymmetric synthesis. Its ability to act as a chiral auxiliary and its antimicrobial properties set it apart from other oxazolidinone derivatives .

Properties

IUPAC Name

(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHLFHMTNGCPQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200821
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104266-89-9
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104266-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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